2-p-Tolylamino propionic acid
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Overview
Description
2-p-Tolylamino propionic acid is an organic compound with the molecular formula C10H13NO2 It is a derivative of propionic acid where the hydrogen atom of the amino group is substituted with a p-tolyl group
Mechanism of Action
Target of Action
It’s worth noting that many bioactive aromatic compounds containing the indole nucleus, which is structurally similar to 2-p-tolylamino propionic acid, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Derivatives of indole, a structurally similar compound, are known to affect various metabolic pathways . For instance, propionic acid, a related compound, can be produced via fermentative pathways, biosynthetic pathways, and amino acid catabolic pathways .
Pharmacokinetics
The physical properties of the compound, such as its molecular weight (17922) and predicted melting point (9478° C), may influence its ADME properties .
Result of Action
Similar compounds have been shown to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
It’s worth noting that the action of similar compounds can be influenced by various factors, including ph, temperature, and the presence of other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-p-Tolylamino propionic acid typically involves the reaction of p-toluidine with an appropriate precursor of propionic acid. One common method is the reductive amination of pyruvic acid with p-toluidine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods. One such method includes the catalytic hydrogenation of p-tolylaminoacrylic acid. This process uses a palladium catalyst under hydrogen gas at elevated pressures and temperatures to achieve high yields of the target compound.
Chemical Reactions Analysis
Types of Reactions: 2-p-Tolylamino propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Major Products Formed:
Oxidation: p-Tolylaminoacetone or p-Tolylaminobenzoic acid.
Reduction: p-Tolylaminoethanol or p-Tolylamine.
Substitution: p-Nitrotolylamino propionic acid, p-Sulfotolylamino propionic acid, or p-Halotolylamino propionic acid.
Scientific Research Applications
2-p-Tolylamino propionic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Comparison with Similar Compounds
2-Phenylpropionic acid: Similar in structure but with a phenyl group instead of a p-tolyl group.
2-p-Tolylpropionic acid: Lacks the amino group, making it less reactive in certain chemical reactions.
2-p-Tolylaminoacetic acid: Has one less carbon in the side chain, affecting its physical and chemical properties.
Uniqueness: 2-p-Tolylamino propionic acid is unique due to the presence of both the p-tolyl and amino groups, which confer distinct reactivity and biological activity
Properties
IUPAC Name |
2-(4-methylanilino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7-3-5-9(6-4-7)11-8(2)10(12)13/h3-6,8,11H,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZUIVFOYFVOBAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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